molecular formula C35H70O2S B12667231 Octadecyl 3-(tridecylthio)butyrate CAS No. 36986-15-9

Octadecyl 3-(tridecylthio)butyrate

Cat. No.: B12667231
CAS No.: 36986-15-9
M. Wt: 555.0 g/mol
InChI Key: TWFQLSGAOLZHLJ-UHFFFAOYSA-N
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Description

Octadecyl 3-(tridecylthio)butyrate: is a chemical compound with the molecular formula C35H70O2S and a molecular weight of 554.9941 g/mol It is an ester formed from octadecyl alcohol and 3-(tridecylthio)butyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 3-(tridecylthio)butyrate typically involves the esterification of octadecyl alcohol with 3-(tridecylthio)butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Octadecyl 3-(tridecylthio)butyrate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octadecyl 3-(tridecylthio)butyrate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .

Biology: In biological research, this compound is used as a model compound to study the interactions between lipids and proteins. It is also used in the formulation of lipid-based drug delivery systems .

Medicine: Its ability to enhance the permeability of active ingredients through the skin makes it a valuable component in dermatological products .

Industry: this compound is used in the production of lubricants and anti-wear additives for industrial machinery. Its unique properties help reduce friction and wear, extending the lifespan of mechanical components .

Mechanism of Action

The mechanism of action of octadecyl 3-(tridecylthio)butyrate involves its interaction with lipid membranes and proteins. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This can enhance the delivery of active ingredients in drug formulations and improve the stability of emulsions .

Molecular Targets and Pathways:

    Lipid Membranes: The compound interacts with lipid bilayers, affecting their structure and function.

    Proteins: It can bind to specific proteins, modulating their activity and stability.

Comparison with Similar Compounds

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound has similar structural features but contains a different functional group, which imparts distinct properties.

    Octadecyl 3-(tridecylthio)propanoate: Similar in structure but with a different chain length, affecting its physical and chemical properties.

Uniqueness: Octadecyl 3-(tridecylthio)butyrate is unique due to its specific combination of octadecyl and tridecylthio groups, which confer distinct surfactant and emulsifying properties. Its ability to interact with lipid membranes and proteins makes it valuable in various applications, from drug delivery to industrial lubricants .

Properties

CAS No.

36986-15-9

Molecular Formula

C35H70O2S

Molecular Weight

555.0 g/mol

IUPAC Name

octadecyl 3-tridecylsulfanylbutanoate

InChI

InChI=1S/C35H70O2S/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-37-35(36)33-34(3)38-32-30-28-26-24-22-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3

InChI Key

TWFQLSGAOLZHLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C)SCCCCCCCCCCCCC

Origin of Product

United States

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